

# Alda-1: A Comprehensive Technical Guide for Researchers

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **Alda-1**, a selective activator of Aldehyde Dehydrogenase 2 (ALDH2). The document covers its chemical structure, physicochemical properties, mechanism of action, and key experimental findings, presented in a format tailored for scientific and drug development applications.

### **Chemical Structure and Physicochemical Properties**

**Alda-1**, with the IUPAC name N-(1,3-Benzodioxol-5-ylmethyl)-2,6-dichlorobenzamide, is a small molecule that has been instrumental in the study of ALDH2 activation. Its chemical and physical properties are summarized in the tables below.

#### Table 1: Chemical Identifiers and Formula



Property	Value	
IUPAC Name	N-(1,3-Benzodioxol-5-ylmethyl)-2,6- dichlorobenzamide	
CAS Number	349438-38-6[1][2][3][4][5]	
Molecular Formula	C15H11Cl2NO3[1][2][3][4][5]	
Molecular Weight	324.16 g/mol [1][3][4][6]	
SMILES	Clc1cccc(Cl)c1C(=O)NCc2cc3OCOc3cc2[6]	
InChI	InChI=1S/C15H11Cl2NO3/c16-10-2-1-3- 11(17)14(10)15(19)18-7-9-4-5-12-13(6-9)21-8- 20-12/h1-6H,7-8H2,(H,18,19)[6]	

**Table 2: Physicochemical Properties** 

Property	Value
Physical Appearance	Crystalline solid
Purity	≥98%[4][5][7]
Solubility	DMSO: ≥15.15 mg/mL[8], 30 mg/mL[5], 60 mg/mL[9] Ethanol: 10 mg/mL[5], 11 mg/mL[9] DMF: 30 mg/mL[5] Water: Insoluble[9]
Storage	Short term (0°C), Long term (-20°C), desiccated[1]

## **Mechanism of Action and Biological Effects**

**Alda-1** is a potent and selective activator of mitochondrial aldehyde dehydrogenase 2 (ALDH2).[3][5] ALDH2 is a critical enzyme in aldehyde metabolism, responsible for the detoxification of a wide range of endogenous and exogenous aldehydes, including acetaldehyde (a toxic byproduct of alcohol metabolism) and 4-hydroxynonenal (4-HNE), a product of lipid peroxidation.[10]



A significant portion of the East Asian population possesses a genetic variant of ALDH2, known as ALDH2\*2, which has greatly reduced enzymatic activity.[6] This deficiency leads to the accumulation of toxic aldehydes, causing symptoms like facial flushing after alcohol consumption and increasing the risk for certain diseases.

**Alda-1** has been shown to activate both the wild-type (ALDH21) and the variant (ALDH22) forms of the enzyme. It acts as a chemical chaperone for ALDH2\*2, restoring its structure and function.[10][11] The activation of ALDH2 by **Alda-1** leads to a range of protective effects, particularly in conditions associated with oxidative stress, such as cardiac ischemia/reperfusion injury.

Table 3: Quantitative Effects of Alda-1 on ALDH2 Activity

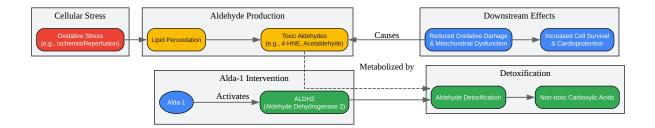
and Cardioprotection

Parameter	Effect of Alda-1	Reference
ALDH21 (wild-type) Activity	~2-fold increase	[Chen et al., 2008]
ALDH22 (variant) Activity	~11-fold increase	[Chen et al., 2008]
Cardiac Infarct Size Reduction (ex vivo rat model)	26% reduction with 20 μM Alda-1	[Chen et al., 2008]
Cardiac Infarct Size Reduction (in vivo rat model)	60% reduction with 8.5 mg/kg Alda-1	[Chen et al., 2008]

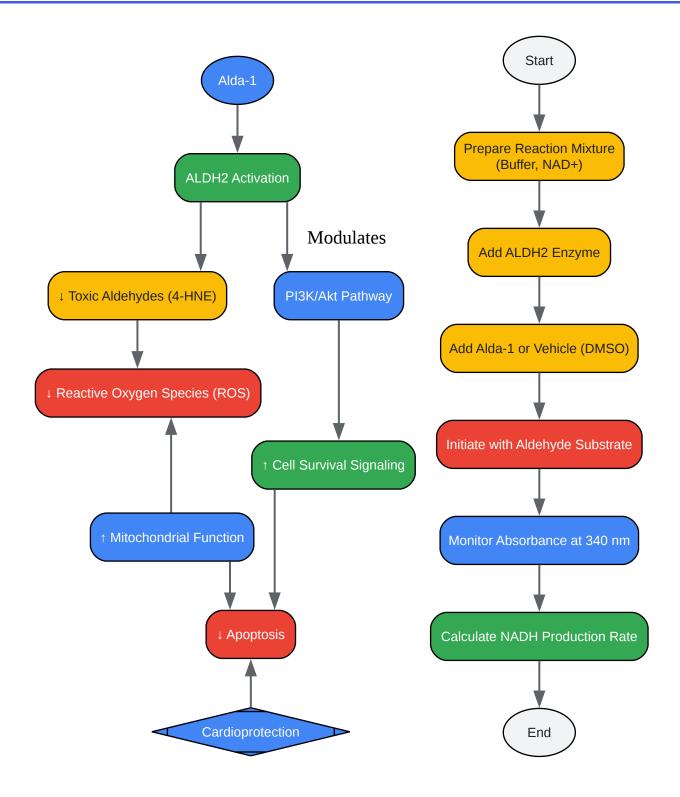
## **Signaling Pathways**

The protective effects of **Alda-1** are mediated through the activation of ALDH2 and its impact on downstream signaling pathways. A key mechanism is the reduction of toxic aldehyde load, which in turn mitigates oxidative stress and cellular damage.

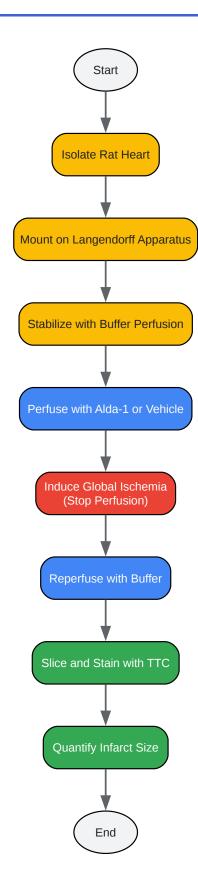












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